Cobra1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

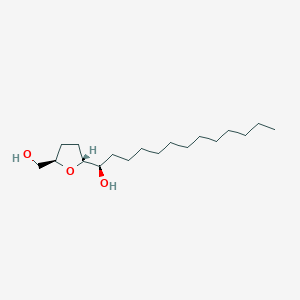

Cobra1, also known as this compound, is a useful research compound. Its molecular formula is C18H36O3 and its molecular weight is 300.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cancer Biology

COBRA1's role in cancer has been extensively studied, particularly concerning breast and liver cancers. Research indicates that it can act as both a tumor suppressor and an oncogene depending on the cancer type:

- Breast Cancer : In breast cancer cell lines, this compound has been shown to inhibit cell proliferation and migration. Studies suggest that silencing this compound leads to reduced expression of Ki-67, a marker for cellular proliferation, indicating its potential as a therapeutic target .

- Hepatocellular Carcinoma (HCC) : Conversely, this compound is frequently overexpressed in HCC, where it supports cell proliferation and migration. Knockdown experiments demonstrated a significant reduction in growth and migratory capacity of HepG2 cells upon this compound silencing . This highlights its dual nature as a promoter of malignancy in certain contexts.

Mechanistic Insights

This compound's mechanism of action involves its interaction with various signaling pathways:

- Microtubule Dynamics : this compound has been implicated in disrupting microtubule organization leading to apoptosis in glioblastoma cells. It inhibits GTP-induced tubulin polymerization, which is critical for maintaining cellular structure .

- Transcriptional Regulation : The protein modulates AP-1 transcriptional activity, influencing cell proliferation and survival pathways . This regulatory function underscores its importance in maintaining cellular homeostasis and responding to stress signals.

Case Study 1: Breast Cancer

In a study examining this compound expression across various breast cancer cell lines, researchers found differential expression patterns correlating with tumor aggressiveness. The knockdown of this compound resulted in decreased cell viability and increased apoptosis rates, suggesting its potential utility as a therapeutic target .

Case Study 2: Hepatocellular Carcinoma

A recent investigation into HCC revealed that silencing this compound significantly inhibited the proliferation and migration of HepG2 cells. The study utilized scratch wound healing assays to demonstrate that cells with reduced this compound expression showed impaired migratory capabilities, reinforcing the notion that targeting this compound could be beneficial for HCC treatment .

Data Summary

| Application Area | Cancer Type | Role of this compound | Key Findings |

|---|---|---|---|

| Cancer Biology | Breast Cancer | Tumor Suppressor | Silencing reduces proliferation (Ki-67 expression) |

| Cancer Biology | Hepatocellular Carcinoma | Oncogene | Overexpression supports growth and migration |

| Mechanistic Insights | Glioblastoma | Apoptosis Inducer | Disrupts microtubule organization |

| Transcription Regulation | Various Cancers | Modulator of AP-1 activity | Influences cell survival pathways |

Propiedades

Fórmula molecular |

C18H36O3 |

|---|---|

Peso molecular |

300.5 g/mol |

Nombre IUPAC |

(1R)-1-[(2R,5R)-5-(hydroxymethyl)oxolan-2-yl]tridecan-1-ol |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-17(20)18-14-13-16(15-19)21-18/h16-20H,2-15H2,1H3/t16-,17-,18-/m1/s1 |

Clave InChI |

FNEOHTTZLPHOSX-KZNAEPCWSA-N |

SMILES isomérico |

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)CO)O |

SMILES canónico |

CCCCCCCCCCCCC(C1CCC(O1)CO)O |

Sinónimos |

WHI 261 WHI-261 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.